Broad-Spectrum vs. Y4-Selective Binding
In direct binding studies on cloned human receptors, NPY (human, rat) demonstrates broad nanomolar affinity for the Y1, Y2, and Y5 subtypes, a profile that is fundamentally distinct from that of Pancreatic Polypeptide (PP) [1]. While PP is an exceptionally potent agonist for the Y4 receptor (Ki = 0.023 nM), it exhibits negligible binding to Y1 and Y2 receptors and significantly reduced affinity for Y5 (Ki = 12 nM) [2].
PP: Y4 0.023 nM, Y1/Y2 negligible, Y5 12 nM
| Evidence Dimension | Binding Affinity (Ki) for Y4, Y1, Y2, and Y5 Receptors |
|---|---|
| Target Compound Data | Y4: 12 nM; Y1, Y2, Y5: < 10 nM (nanomolar range) |
| Comparator Or Baseline | Pancreatic Polypeptide (PP): Y4 = 0.023 nM; Y1, Y2: No significant binding; Y5 = 12 nM |
| Quantified Difference | NPY has >500-fold lower affinity for Y4 than PP. PP has negligible Y1/Y2 affinity vs. NPY's high affinity. |
| Conditions | Competitive radioligand binding assays using cloned human Y1, Y2, Y4, and Y5 receptors expressed in CHO cells. |
Why This Matters
Researchers investigating the physiological role of Y4 receptors or the interplay between Y4 and other Y-receptors must use NPY as a control, not PP, due to its distinct, broad-spectrum binding profile.
- [1] Cabrele C, Langer M, Bader R, Wieland HA, Doods HN, Zerbe O, Beck-Sickinger AG. (2000). The first selective agonist for the neuropeptide Y Y5 receptor increases food intake in rats. J Biol Chem. 275(46):36043-8. View Source
- [2] Gehlert DR, et al. (1996). Characterization of the peptide binding requirements for the cloned human pancreatic polypeptide-preferring receptor. Mol Pharmacol. 50(1):112-8. View Source
